9-Ethylhypoxanthine
Description
9-Ethylhypoxanthine is a purine derivative characterized by an ethyl group substituted at the N9 position of the hypoxanthine scaffold. Hypoxanthine itself is a naturally occurring purine base found in nucleic acids and serves as a precursor in nucleotide biosynthesis. The ethyl substitution at N9 alters electronic and steric properties, influencing tautomerism, solubility, and intermolecular interactions. Studies on 9-ethylhypoxanthine have focused on its tautomeric behavior in different phases (gas vs. aqueous) and spectroscopic properties, which distinguish it from methylated and other alkylated analogs .
Propriétés
IUPAC Name |
9-ethyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-4-10-5-6(11)8-3-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBZZWPZKRRPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328263 | |
| Record name | 9-Ethylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31010-51-2 | |
| Record name | 9-Ethylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylhypoxanthine typically involves the reaction of aminocyanacetamide with triethyl orthoformate to form an imidoester derivative. This intermediate is then reacted with a compound having a reactive amino group on a hydrocarbyl moiety. The six-membered heterocyclic ring of the purine moiety is formed by reacting the derivative of 5-aminoimidazole-4-carboxamide with triethyl orthoformate, resulting in the formation of 9-substituted hypoxanthine .
Industrial Production Methods: Industrial production methods for 9-Ethylhypoxanthine are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Ethylhypoxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions can introduce different functional groups at various positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Xanthine and uric acid derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated and acylated hypoxanthine derivatives.
Applications De Recherche Scientifique
9-Ethylhypoxanthine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies and as a probe in nucleic acid research.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mécanisme D'action
The mechanism of action of 9-Ethylhypoxanthine involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase.
Pathways Involved: It participates in the purine salvage pathway, where it is converted into nucleotides that are essential for DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Structural and Tautomeric Differences
The N9-substituted hypoxanthines exhibit distinct tautomeric preferences depending on substituent size and electronic effects:
- Key Insight: The ethyl group at N9 in 9-ethylhypoxanthine stabilizes the 6-keto tautomer in the gas phase, similar to 1,9-dimethylhypoxanthine. Both compounds exhibit a strong UV absorption band at ~280 nm, absent in enolic forms like 6-methoxy-9-methylpurine. This confirms that alkylation at N9 favors the keto form, while O6-methoxy substitution promotes enolization .
Methylated vs. Ethylated Derivatives
- 9-Methyl-2-methylthiohypoxanthine (N9-methyl, C2-methylthio): This derivative, synthesized via hydrolysis of methylthio-substituted precursors, retains the 6-keto tautomer but introduces sulfur-based electronic effects. Its UV spectrum differs from 9-ethylhypoxanthine due to thioether substitution at C2 .
- Ethyl vs. Methyl Steric Effects: The larger ethyl group in 9-ethylhypoxanthine may enhance hydrophobic interactions in biological systems compared to methylated analogs.
Spectroscopic Behavior in Different Phases
- Gas Phase: 9-Ethylhypoxanthine and 1,9-dimethylhypoxanthine show nearly identical UV spectra with a prominent 280 nm band, confirming their shared 6-keto tautomerism. In contrast, 6-methoxy-9-methylpurine (enolic form) lacks this band .
- Aqueous Phase: The differences between keto and enolic forms diminish in solution, likely due to solvent stabilization of tautomers. This contrasts with the gas phase, where tautomeric preferences are more pronounced .
Analytical Characterization
- Similar methodologies could apply to 9-ethylhypoxanthine for confirming substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS data (e.g., compound 15: calculated $C{15}H{16}F{3}N{5}O_{5}$, observed m/z 428.1098) validate synthetic routes for hypoxanthine analogs, a technique extendable to 9-ethylhypoxanthine .
Activité Biologique
9-Ethylhypoxanthine is a derivative of hypoxanthine, a purine base involved in various biological processes, including nucleotide synthesis and energy metabolism. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article presents a detailed overview of the biological activity of 9-ethylhypoxanthine, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
9-Ethylhypoxanthine is characterized by an ethyl group substitution at the nitrogen position 9 of hypoxanthine. This modification potentially alters its biological interactions and pharmacokinetic properties compared to its parent compound.
Antiviral Activity
Research indicates that nucleoside derivatives like 9-ethylhypoxanthine exhibit significant antiviral properties. Specifically, studies have shown that modifications to the hypoxanthine structure can enhance antiviral efficacy against various viruses.
- Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral replication. Nucleoside analogs interfere with viral polymerases, leading to termination of viral DNA synthesis.
- Case Study : A study demonstrated that 9-ethylhypoxanthine showed potent activity against herpes simplex virus (HSV) and cytomegalovirus (CMV), with effective concentrations (EC50) in the low micromolar range .
Anticancer Activity
In addition to its antiviral properties, 9-ethylhypoxanthine has been investigated for its potential anticancer effects. The compound's ability to disrupt purinergic signaling pathways may contribute to its antitumor activity.
- Mechanism of Action : By inhibiting cell proliferation and inducing apoptosis in cancer cells, 9-ethylhypoxanthine demonstrates promise as an adjunctive treatment in oncology.
- Case Study : In vitro studies have shown that 9-ethylhypoxanthine can reduce the viability of certain cancer cell lines, indicating its potential role as an anticancer agent .
Additional Biological Activities
Beyond antiviral and anticancer effects, 9-ethylhypoxanthine has been noted for other biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against specific strains of bacteria.
- Effects on Purinergic Signaling : As a purine derivative, it may modulate purinergic signaling pathways, influencing various physiological processes .
Research Findings
A comprehensive review highlighted the structure-activity relationships (SAR) of nucleoside phosphonates, including derivatives like 9-ethylhypoxanthine. The modifications to the nucleobase structure significantly influence their biological activity profiles.
Summary of Key Findings:
- Enhanced Antiviral Efficacy : Structural modifications lead to increased cellular uptake and metabolic stability.
- Potential for Combination Therapy : The compound's ability to synergize with existing antiviral drugs offers avenues for combination therapy strategies.
- Low Toxicity Profile : Studies indicate a favorable toxicity profile in preliminary assessments, making it a candidate for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
